molecular formula C14H19NO3S B13480505 (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B13480505
M. Wt: 281.37 g/mol
InChI Key: OCWRKTTWVBYXAQ-AWEZNQCLSA-N
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Description

(3R)-1-azabicyclo[222]octan-3-yl 4-methylbenzene-1-sulfonate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonate esters or sulfonamides.

Scientific Research Applications

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-azabicyclo[2.2.2]octane: A structurally similar compound without the sulfonate ester group.

    4-methylbenzenesulfonyl chloride: The sulfonyl chloride precursor used in the synthesis of the target compound.

    N-methyl-1-azabicyclo[2.2.2]octane: A methylated derivative with different chemical properties.

Uniqueness

(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a bicyclic structure with a sulfonate ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in synthesis make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H19NO3S/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15/h2-5,12,14H,6-10H2,1H3/t14-/m0/s1

InChI Key

OCWRKTTWVBYXAQ-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN3CCC2CC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3

Origin of Product

United States

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